(2-(Thiophen-3-yl)pyridin-3-yl)methanamine dihydrochloride
CAS No.: 2097947-31-2
Cat. No.: VC3143829
Molecular Formula: C10H12Cl2N2S
Molecular Weight: 263.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097947-31-2 |
|---|---|
| Molecular Formula | C10H12Cl2N2S |
| Molecular Weight | 263.19 g/mol |
| IUPAC Name | (2-thiophen-3-ylpyridin-3-yl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C10H10N2S.2ClH/c11-6-8-2-1-4-12-10(8)9-3-5-13-7-9;;/h1-5,7H,6,11H2;2*1H |
| Standard InChI Key | HDZIXGVHYLUOOM-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)C2=CSC=C2)CN.Cl.Cl |
| Canonical SMILES | C1=CC(=C(N=C1)C2=CSC=C2)CN.Cl.Cl |
Introduction
(2-(Thiophen-3-yl)pyridin-3-yl)methanamine dihydrochloride is a chemical compound with the CAS number 2097947-31-2. It belongs to the class of organic amines and heterocyclic compounds, featuring both pyridine and thiophene rings. The molecular formula of this compound is C10H12Cl2N2S, and its molecular weight is 263.19 g/mol .
Synthesis and Preparation
While specific synthesis methods for (2-(Thiophen-3-yl)pyridin-3-yl)methanamine dihydrochloride are not detailed in available literature, compounds with similar structures often involve reductive amination or other organic synthesis techniques. These methods typically require careful control of reaction conditions such as temperature and pH to optimize yield and purity.
Research Findings and Future Directions
Given the limited information available on this specific compound, future research should focus on its synthesis optimization, biological activity assessment, and potential applications in medicinal chemistry. The exploration of its derivatives and analogs could provide valuable insights into its pharmacological properties and potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume